

Spectroscopic Analysis of HFE-458: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B103402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hydrofluoroether HFE-458 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether), a compound of increasing interest in various scientific and industrial applications, including as a solvent in battery electrolytes. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for HFE-458. It is important to note that while efforts have been made to compile a complete dataset, certain spectroscopic information (^1H NMR, ^{13}C NMR, and comprehensive Mass Spectrometry fragmentation data) is not readily available in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Data for HFE-458

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^{19}F	-82.4	t	10.3	-CF ₂ -CH ₂ -
-91.5	d	10.3	-O-CF ₂ -CHF ₂	
-125.2	s	-	-CF ₂ -CH ₂ -	
-138.0	t	4.7	-O-CF ₂ -CHF ₂	
^1H	Data not publicly available	-	-	-
^{13}C	Data not publicly available	-	-	-

Table 2: Infrared (IR) Spectroscopy Data for HFE-458

Wavenumber (cm ⁻¹)	Intensity	Assignment
2977	Weak	C-H stretch
1475	Weak	C-H bend
1401	Medium	C-H bend
1353	Medium	C-F stretch
1284	Strong	C-F stretch
1192	Very Strong	C-O-C stretch, C-F stretch
1111	Very Strong	C-O-C stretch, C-F stretch
1035	Strong	C-F stretch
948	Medium	C-C stretch
825	Medium	C-F stretch
679	Strong	C-F bend

Table 3: Mass Spectrometry (MS) Data for HFE-458

m/z	Relative Intensity	Assignment
Molecular Ion (M ⁺)	Data not publicly available	[C ₅ H ₄ F ₈ O] ⁺
Major Fragments	Data not publicly available	-

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for hydrofluoroethers like HFE-458.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining high-resolution NMR spectra of HFE-458 is outlined below. This procedure is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of HFE-458 for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). HFE-458 is a liquid, so a neat sample can also be used with an external lock.
 - Ensure the sample is fully dissolved and the solution is homogeneous.
 - Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the NMR probe's detection region.
- Instrument Parameters:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for ¹⁹F NMR.
 - ¹H NMR:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-15 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 200-250 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- ^{19}F NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate all fluorine signals.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
 - Reference: An external reference such as CFCl_3 ($\delta = 0$ ppm) is typically used.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ^1H and ^{13}C).
- Integrate the signals to determine the relative ratios of different nuclei.

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of liquid HFE-458 using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a single drop of HFE-458 directly onto the center of the ATR crystal.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: A single-reflection ATR accessory.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum.
 - Perform baseline correction and atmospheric compensation (for CO_2 and water vapor) if necessary.

- Identify and label the major absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of HFE-458 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:

- Prepare a dilute solution of HFE-458 (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- GC-MS Parameters:

- Gas Chromatograph:

- Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
 - GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

- Mass Spectrometer:

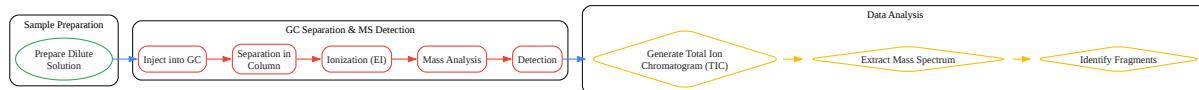
- Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Data Analysis:

- Identify the peak corresponding to HFE-458 in the total ion chromatogram (TIC).
- Analyze the mass spectrum of the HFE-458 peak to identify the molecular ion (if present) and major fragment ions.
- Propose fragmentation pathways based on the observed fragment ions.


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.


[Click to download full resolution via product page](#)

NMR Experimental Workflow

[Click to download full resolution via product page](#)

FTIR-ATR Experimental Workflow

[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

- To cite this document: BenchChem. [Spectroscopic Analysis of HFE-458: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103402#spectroscopic-data-nmr-ir-mass-spec-of-hfe-458\]](https://www.benchchem.com/product/b103402#spectroscopic-data-nmr-ir-mass-spec-of-hfe-458)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com